4-(4-methoxy-2-methylphenyl)-6-methylpyrimidin-2-amine
Overview
Description
4-(4-methoxy-2-methylphenyl)-6-methylpyrimidin-2-amine is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 229.121512110 g/mol and the complexity rating of the compound is 249. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Reactivity
Studies have explored the reactivity and synthetic applications of compounds structurally related to 4-(4-methoxy-2-methylphenyl)-6-methylpyrimidin-2-amine. These investigations have led to the development of novel synthetic routes and the discovery of interesting chemical behaviors. For instance, research on the cine-amination of substituted pyrimidines has provided insights into mechanism pathways and product selectivity, offering a foundational understanding for further chemical modifications of similar compounds (Rasmussen et al., 1978).
Heterocyclic Compound Synthesis
The creation of new visnagen and khellin furochromone pyrimidine derivatives has demonstrated significant anti-inflammatory and analgesic activity. This research exemplifies the potential of derivatives of this compound in medicinal chemistry, especially in designing compounds with specific biological activities (Abu‐Hashem & Youssef, 2011).
Antimicrobial and Anticoccidial Properties
The antimicrobial and anticoccidial activities of derivatives have been a subject of interest. By synthesizing and testing various substituted pyrimidines, researchers have been able to identify compounds with promising biological activities, highlighting the therapeutic potential of these molecules in treating infections and diseases (Georgiadis, 1976).
Antiviral Research
The quest for novel antiviral agents has led to the synthesis and evaluation of pyrimidine derivatives as potential inhibitors of viral replication. Some studies have focused on the development of compounds that exhibit selective activity against retroviruses, underscoring the versatility of pyrimidine derivatives in antiviral drug development (Hocková et al., 2003).
Molecular Docking and Structure Analysis
Theoretical studies, including density functional theory (DFT) and molecular docking, have been applied to pyrimidine derivatives to understand their interaction with biological targets. Such studies not only elucidate the structural basis for biological activity but also aid in the rational design of more potent and selective therapeutic agents (Aayisha et al., 2019).
Properties
IUPAC Name |
4-(4-methoxy-2-methylphenyl)-6-methylpyrimidin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-8-6-10(17-3)4-5-11(8)12-7-9(2)15-13(14)16-12/h4-7H,1-3H3,(H2,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSWQKRHSJWCHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=C(C=C(C=C2)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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